DL-Ppmp
DL-Ppmp
DL-threo-PPMP is a ceramide analog and an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. DL-threo-PPMP also inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum and inhibits late ring-stage P. falciparum growth (IC50 = 0.85 µM). It reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons.
Brand Name:
Vulcanchem
CAS No.:
139974-41-7
VCID:
VC0051609
InChI:
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
SMILES:
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula:
C29H51ClN2O3
Molecular Weight:
511.188
DL-Ppmp
CAS No.: 139974-41-7
Cat. No.: VC0051609
Molecular Formula: C29H51ClN2O3
Molecular Weight: 511.188
* For research use only. Not for human or veterinary use.
Specification
| Description | DL-threo-PPMP is a ceramide analog and an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. DL-threo-PPMP also inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum and inhibits late ring-stage P. falciparum growth (IC50 = 0.85 µM). It reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons. |
|---|---|
| CAS No. | 139974-41-7 |
| Molecular Formula | C29H51ClN2O3 |
| Molecular Weight | 511.188 |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
| Standard InChI | InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |
| Standard InChI Key | ORVAUBQYJOFWFY-ZHESDOBJSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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